

Structural Characterization of 4-Chloro-2-fluoroaniline: A Technical Guide

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Compound of Interest

Compound Name: 4-Chloro-2-fluoroaniline

Cat. No.: B1294793

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For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Chloro-2-fluoroaniline is a halogenated aromatic amine that serves as a crucial building block in the synthesis of a wide array of organic compounds, particularly in the pharmaceutical and agrochemical industries.^[1] Its specific substitution pattern, featuring both a chlorine and a fluorine atom on the aniline ring, imparts unique chemical properties that are leveraged in the development of novel bioactive molecules.^[1] A thorough understanding of its three-dimensional structure and spectroscopic profile is paramount for its effective utilization in synthetic chemistry and drug design.

This technical guide provides a comprehensive overview of the structural characterization of **4-Chloro-2-fluoroaniline**. It consolidates key physicochemical and spectroscopic data into a readily accessible format, details the experimental protocols for obtaining this data, and presents visual workflows for the analytical techniques employed. This document is intended to be a valuable resource for researchers and professionals engaged in work involving this versatile chemical intermediate.

Physicochemical Properties

4-Chloro-2-fluoroaniline is typically a light yellow to orange clear liquid at room temperature.^[2] Its fundamental physicochemical properties are summarized in the table below, providing essential information for its handling, storage, and application in various experimental setups.

Property	Value	Reference(s)
Molecular Formula	C ₆ H ₅ CIFN	[3]
Molecular Weight	145.56 g/mol	[3]
CAS Number	57946-56-2	[3]
Appearance	Light yellow to yellow to orange clear liquid	[2]
Density	1.311 g/mL at 25 °C	[4]
Boiling Point	92 °C at 2.3 mmHg	[2]
Refractive Index	n _{20/D} 1.56	[4]

Spectroscopic Characterization

Spectroscopic analysis is fundamental to the structural elucidation of **4-Chloro-2-fluoroaniline**. The following sections present a summary of the key data obtained from Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FT-IR) spectroscopy, and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed insights into the carbon-hydrogen framework of **4-Chloro-2-fluoroaniline**. The chemical shifts are influenced by the electronic effects of the halogen and amino substituents on the aromatic ring.

¹H NMR (Proton NMR) Data

Chemical Shift (δ) ppm	Multiplicity	Coupling Constant (J) Hz	Assignment
[Data not explicitly available in search results; refer to spectral databases]	-	-	Aromatic Protons (Ar-H)
[Data not explicitly available in search results; refer to spectral databases]	-	-	Amine Protons (-NH ₂)

¹³C NMR (Carbon-13 NMR) Data

Chemical Shift (δ) ppm	Assignment
[Data not explicitly available in search results; refer to spectral databases]	Aromatic Carbons (Ar-C)

¹⁹F NMR (Fluorine-19 NMR) Data

Chemical Shift (δ) ppm	Assignment
[Data not explicitly available in search results; refer to spectral databases]	C-F

Note: Specific peak assignments and coupling constants for **4-Chloro-2-fluoroaniline** can be found in spectral databases such as SpectraBase.[5]

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is employed to identify the functional groups present in **4-Chloro-2-fluoroaniline** based on their characteristic vibrational frequencies.

Wavenumber (cm ⁻¹)	Vibrational Mode	Functional Group
[Data not explicitly available in search results; refer to spectral databases]	N-H stretch	Primary Amine (-NH ₂)
[Data not explicitly available in search results; refer to spectral databases]	C-H stretch	Aromatic Ring
[Data not explicitly available in search results; refer to spectral databases]	C=C stretch	Aromatic Ring
[Data not explicitly available in search results; refer to spectral databases]	C-N stretch	Aryl Amine
[Data not explicitly available in search results; refer to spectral databases]	C-F stretch	Fluoroaromatic
[Data not explicitly available in search results; refer to spectral databases]	C-Cl stretch	Chloroaromatic

Note: The FT-IR spectrum of **4-Chloro-2-fluoroaniline** is available on spectral databases like SpectraBase for detailed peak analysis.[\[5\]](#)

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of **4-Chloro-2-fluoroaniline**. The presence of a chlorine atom results in a characteristic isotopic pattern for the molecular ion and chlorine-containing fragments.

m/z	Relative Intensity (%)	Assignment
145	[Data not explicitly available in search results; refer to spectral databases]	$[M]^+$ (with ^{35}Cl)
147	[Data not explicitly available in search results; refer to spectral databases]	$[M+2]^+$ (with ^{37}Cl)
	[Data not explicitly available in search results; refer to spectral databases]	- Fragment Ions

Note: The mass spectrum of **4-Chloro-2-fluoroaniline**, including its fragmentation pattern, can be accessed through databases such as PubChem.[\[3\]](#)

Crystallographic Data

As of the latest search, no publicly available crystallographic data (e.g., from X-ray diffraction) for **4-Chloro-2-fluoroaniline** was found in the Crystallography Open Database or the Cambridge Structural Database. Such data would provide definitive information on bond lengths, bond angles, and the solid-state packing of the molecule.

Experimental Protocols

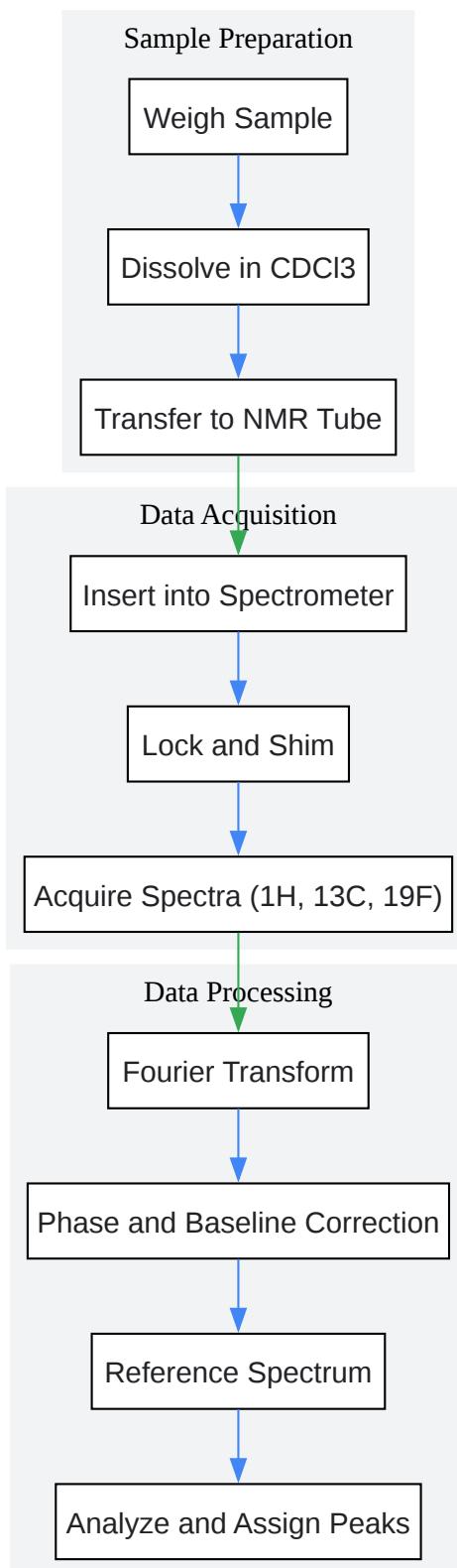
Detailed methodologies for the key spectroscopic techniques used in the characterization of **4-Chloro-2-fluoroaniline** are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

This protocol outlines the procedure for acquiring 1H , ^{13}C , and ^{19}F NMR spectra.

- Sample Preparation:
 - Accurately weigh approximately 10-20 mg of **4-Chloro-2-fluoroaniline**.
 - Dissolve the sample in approximately 0.6-0.8 mL of a suitable deuterated solvent (e.g., chloroform-d, $CDCl_3$) in a clean, dry vial.

- Filter the solution through a pipette with a small cotton plug into a 5 mm NMR tube to remove any particulate matter.
- Cap the NMR tube securely.
- Instrumentation and Data Acquisition:
 - Use a high-field NMR spectrometer (e.g., 400 MHz or higher).
 - Insert the sample into the spectrometer and lock on the deuterium signal of the solvent.
 - Shim the magnetic field to achieve optimal homogeneity.
 - Acquire the ¹H, ¹³C, and ¹⁹F NMR spectra using standard pulse sequences.
 - For ¹³C NMR, proton decoupling is typically applied to simplify the spectrum.
- Data Processing:
 - Apply Fourier transformation to the acquired free induction decays (FIDs).
 - Perform phase and baseline corrections on the resulting spectra.
 - Reference the spectra using the residual solvent peak or an internal standard (e.g., tetramethylsilane, TMS).
 - Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons.

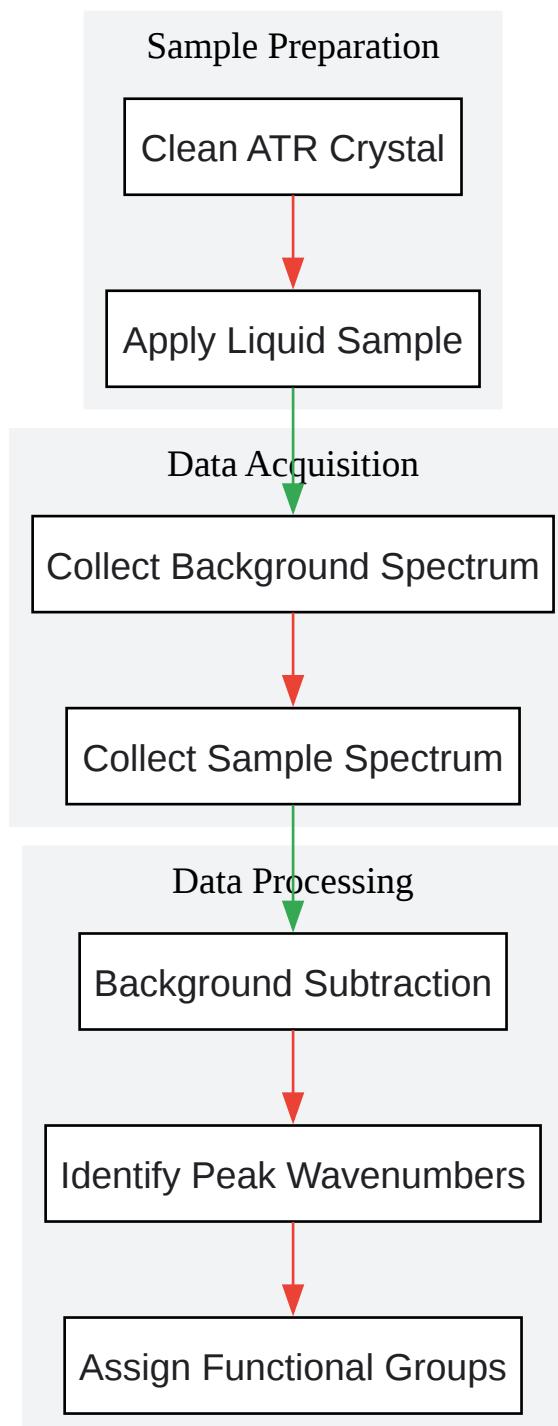
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Workflow for NMR Spectroscopic Analysis.

Fourier-Transform Infrared (FT-IR) Spectroscopy

This protocol describes the analysis of liquid **4-Chloro-2-fluoroaniline** using the Attenuated Total Reflectance (ATR) technique.

- Sample Preparation:
 - Ensure the ATR crystal of the FT-IR spectrometer is clean.
 - Place a small drop of **4-Chloro-2-fluoroaniline** directly onto the ATR crystal.
- Instrumentation and Data Acquisition:
 - Use an FT-IR spectrometer equipped with an ATR accessory.
 - Acquire a background spectrum of the clean, empty ATR crystal.
 - Apply pressure to the sample using the ATR clamp to ensure good contact with the crystal.
 - Acquire the sample spectrum, typically in the range of 4000-400 cm^{-1} .
- Data Processing:
 - The instrument software will automatically subtract the background spectrum from the sample spectrum.
 - Identify the wavenumbers of the absorption peaks.
 - Assign the observed peaks to their corresponding functional group vibrations.

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Workflow for FT-IR Spectroscopic Analysis.

Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol details the analysis of **4-Chloro-2-fluoroaniline** by GC-MS.

- Sample Preparation:

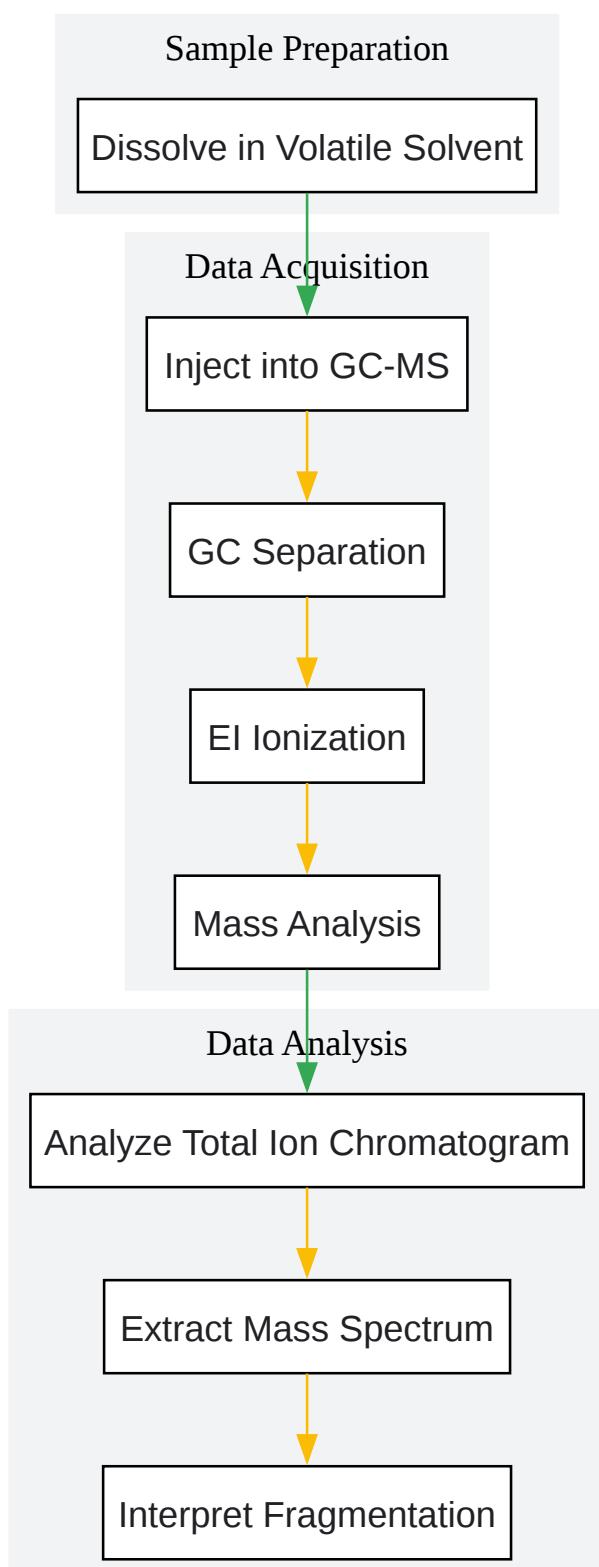
- Prepare a dilute solution of **4-Chloro-2-fluoroaniline** (approximately 1 mg/mL) in a volatile organic solvent such as dichloromethane or methanol.

- Instrumentation and Data Acquisition:

- Use a GC-MS system equipped with a suitable capillary column (e.g., DB-5ms).
- Set the GC oven temperature program to achieve good separation of the analyte from any impurities.
- Set the injector and transfer line temperatures appropriately (e.g., 250 °C and 280 °C, respectively).
- Inject a small volume (e.g., 1 µL) of the sample solution into the GC.
- Operate the mass spectrometer in electron ionization (EI) mode.
- Scan a mass range appropriate for the analyte (e.g., m/z 40-200).

- Data Analysis:

- Identify the peak corresponding to **4-Chloro-2-fluoroaniline** in the total ion chromatogram.
- Analyze the mass spectrum associated with this peak.
- Identify the molecular ion peak and the characteristic [M+2] peak due to the chlorine isotope.
- Propose structures for the major fragment ions.

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Workflow for GC-MS Analysis.

Conclusion

This technical guide has provided a consolidated overview of the structural characterization of **4-Chloro-2-fluoroaniline**. The presented physicochemical and spectroscopic data, along with detailed experimental protocols and visual workflows, offer a comprehensive resource for scientists and researchers. While a complete set of experimentally determined spectroscopic values and crystallographic data would further enhance this guide, the information compiled herein serves as a robust foundation for the informed use of **4-Chloro-2-fluoroaniline** in synthetic and medicinal chemistry applications.

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